Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 235.64 g/mol. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, which contributes to its unique properties and potential biological activities. It is typically stored under inert conditions at room temperature to maintain its stability .
The biological activity of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has been studied in various contexts:
Several synthesis methods have been reported for Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride:
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several potential applications:
Studies exploring the interactions of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride with various biological targets are crucial for understanding its pharmacodynamics:
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | Enantiomeric variation affecting biological activity | |
2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid | Lacks methyl ester functionality | |
Methyl 4-hydroxyphenylacetate | No fluorine substitution; simpler structure |
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride stands out due to its specific fluorine substitution and hydroxyl group, which may enhance its biological activity compared to similar compounds .
The systematic IUPAC name for this compound is methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, reflecting its esterified carboxylic acid group, fluoro- and hydroxyl-substituted phenyl ring, and stereochemical designation at the α-carbon. The hydrochloride salt form is denoted by the suffix "hydrochloride."
While the exact CAS Registry Number for the S-enantiomer is not explicitly listed in the provided sources, its R-enantiomer counterpart, methyl (R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, is documented under CAS 2060610-78-6. This highlights the critical role of stereochemistry in chemical registry systems, as enantiomers often receive distinct identifiers despite sharing a molecular formula.
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClFNO₃ | |
Molecular Weight | 235.64 g/mol | |
Parent Compound (free base) | C₉H₁₀FNO₃ (MW 217.19 g/mol) |
The compound shares structural motifs with fluorotyrosine derivatives, a class of molecules where fluorine substitution modulates biological activity and metabolic stability. For example, 2-fluoro-O-methyl-D-tyrosine (CAS 1269809-79-1) features a fluorine atom at the 2-position of the phenyl ring and a methoxy group at the 4-position, analogous to the hydroxyl group in the target compound.
Key structural comparisons include:
$$
\text{Structural comparison to fluorotyrosine: } \text{C}{10}\text{H}{12}\text{FNO}3 \text{ (fluorotyrosine)} \text{ vs. } \text{C}9\text{H}{11}\text{ClFNO}3 \text{ (target compound)}.
$$
The S-enantiomer’s configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amino group (-NH₂) as the highest-priority substituent at the chiral center. The spatial arrangement critically impacts molecular recognition in biological systems.
The R-enantiomer (CAS 2060610-78-6) serves as a stereochemical contrast, with its inverted configuration altering binding affinities in enzyme or receptor interactions.